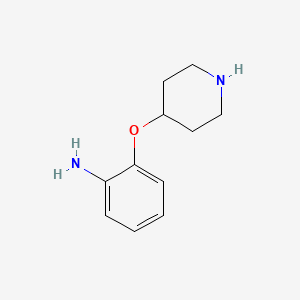

2-(piperidin-4-yloxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-4-yloxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9,13H,5-8,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDTOZNFEGAFECD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 2-(Piperidin-4-yloxy)aniline Scaffolds in Medicinal Chemistry

Executive Summary

The 2-(piperidin-4-yloxy)aniline scaffold represents a privileged structural motif in modern drug discovery, particularly within the field of Tyrosine Kinase Inhibitors (TKIs). This pharmacophore combines a solvent-solubilizing piperidine tail with an aniline "head" capable of critical hydrogen bonding within the ATP-binding pocket of kinase enzymes.

Because the free amine form of this scaffold is prone to oxidation and difficult to handle, it is almost exclusively synthesized and traded as its N-Boc protected precursor . This guide provides the definitive chemical registry data, validated synthetic protocols, and structural insights required for researchers utilizing this scaffold.

Part 1: Chemical Identity & CAS Registry

The primary commercial entry point for this scaffold is tert-Butyl 4-(2-aminophenoxy)piperidine-1-carboxylate . Researchers should prioritize sourcing this protected form to ensure stability during storage and initial reaction steps.

Core Scaffold Data[1]

| Chemical Name | Structure Description | CAS Number | Molecular Formula | MW ( g/mol ) |

| N-Boc-2-(piperidin-4-yloxy)aniline | Primary Commercial Form. N-Boc protected piperidine ring ether-linked to 2-aminophenol. | 690632-14-5 | C₁₆H₂₄N₂O₃ | 292.37 |

| 2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline | Derivative with N-methyl piperidine and methoxy substitution (common in specific kinase programs). | 761440-71-5 | C₁₃H₂₀N₂O₂ | 236.31 |

| 4-(2-Aminophenoxy)piperidine (Free Base) | Unprotected form. Typically generated in situ via acidic deprotection of CAS 690632-14-5. | Not Widely Listed | C₁₁H₁₆N₂O | 192.26 |

Technical Note: The free base (4-(2-aminophenoxy)piperidine) is chemically sensitive. It is recommended to store the compound as the N-Boc intermediate (CAS 690632-14-5) or as a dihydrochloride salt to prevent oxidative degradation of the aniline moiety.

Part 2: Structural Biology & SAR Logic

Why is this scaffold ubiquitous in kinase drug discovery? The logic follows the "Hinge-Binder + Solubilizer" model:

-

The Aniline Head (Hinge Binder): The primary amine (-NH₂) and the ether oxygen (-O-) often participate in hydrogen bonding networks with the hinge region of the kinase ATP pocket.

-

The Ether Linker (Geometry): The oxygen atom provides a specific bond angle (~110°) that orients the piperidine ring away from the protein backbone, often directing it towards the solvent-exposed region.

-

The Piperidine Tail (ADME): The piperidine ring, particularly when protonated at physiological pH, significantly enhances aqueous solubility and bioavailability. It also serves as a vector for further functionalization (e.g., N-alkylation or amidation) to tune potency.

Part 3: Validated Synthetic Methodologies

To synthesize CAS 690632-14-5 , we utilize a Nucleophilic Aromatic Substitution (SₙAr) strategy followed by nitro-reduction. This route is preferred over the Mitsunobu reaction for scale-up due to higher atom economy and easier purification.

Protocol A: SₙAr Coupling & Reduction (The "Standard" Route)

Step 1: Ether Formation (SₙAr)

-

Reagents: 2-Fluoronitrobenzene (1.0 equiv), N-Boc-4-hydroxypiperidine (1.1 equiv), Potassium Carbonate (K₂CO₃, 2.0 equiv).

-

Solvent: DMF or DMSO (Polar aprotic is critical).

-

Conditions: 80°C for 4–6 hours.

Mechanism: The alkoxide generated from N-Boc-4-hydroxypiperidine attacks the electron-deficient carbon of 2-fluoronitrobenzene, displacing the fluoride ion.

Step 2: Nitro Reduction

-

Reagents: Hydrogen gas (H₂, 1 atm) or Ammonium Formate.

-

Catalyst: 10% Pd/C (5-10 wt%).

-

Solvent: Methanol or Ethanol.

-

Conditions: Room temperature, 2–12 hours.

Self-Validating Checkpoints:

-

TLC Monitoring: The nitro intermediate (Step 1 product) will be less polar (higher R_f) than the starting alcohol. The final aniline (Step 2 product) will stain distinctly with Ninhydrin (purple/red) or p-Anisaldehyde.

-

¹H-NMR Verification:

-

Boc Group: Look for a strong singlet (~9H) at δ 1.45 ppm.

-

Ether Proton: The methine proton (-CH-O-) on the piperidine ring typically appears as a multiplet around δ 4.5 ppm.

-

Aniline: Broad singlet for -NH₂ around δ 3.5–4.5 ppm (solvent dependent).

-

Synthesis Workflow Diagram

Figure 1: Two-step industrial synthesis of CAS 690632-14-5 via Nucleophilic Aromatic Substitution and Hydrogenation.

Part 4: Experimental Considerations for Derivatives

When modifying this scaffold for drug candidates (e.g., creating N-Methyl or N-Acyl derivatives), the order of operations is critical.

Pathway: Functionalizing the Piperidine Nitrogen

If your target molecule requires a substituted piperidine (e.g., N-methyl, N-isopropyl):

-

Do NOT use the N-Boc starting material (CAS 690632-14-5) if you intend to alkylate early.

-

Alternative: Start with N-Benzyl-4-hydroxypiperidine or 1-Methyl-4-piperidinol .

-

Perform the SₙAr coupling with 2-fluoronitrobenzene.

-

Reduce the nitro group.

-

Note: If using N-Benzyl, the hydrogenation step (H₂/Pd-C) will simultaneously reduce the nitro group and deprotect the benzyl group, yielding the free piperidine-aniline, which can then be selectively functionalized.

-

Handling the Free Amine (Deprotection)

To generate the free amine from CAS 690632-14-5:

-

Treat with 4M HCl in Dioxane or TFA/DCM (1:1) at 0°C.

-

Caution: The resulting double-salt (aniline HCl + piperidine HCl) is hygroscopic. Isolate quickly or use immediately in the next coupling step.

References

-

National Center for Biotechnology Information (NCBI). (2025). Piperidine-containing drugs and recently studied analogs. PubMed. Retrieved October 26, 2023, from [Link]

Medicinal Chemistry Scaffold Guide: 2-(piperidin-4-yloxy)aniline

The 2-(piperidin-4-yloxy)aniline scaffold represents a high-value pharmacophore in modern medicinal chemistry, particularly within the Kinase Inhibitor and GPCR ligand chemical space. Its structural architecture—combining a polar, basic "tail" (piperidine) with an aromatic "head" (aniline) via a flexible ether linker—makes it an ideal motif for Solvent-Front Engineering .

This guide details the physicochemical properties, synthetic routes, and medicinal applications of this scaffold, designed for immediate application in drug discovery programs.

Executive Summary: The Solvent-Front Anchor

The This compound scaffold (CAS: 320417-11-6 ) serves as a critical "hinge-binder-plus-tail" motif. In kinase inhibition, the aniline amine typically forms hydrogen bonds with the kinase hinge region (e.g., Glu/Leu backbone residues), while the ortho-piperidinyl ether extends into the solvent-exposed region. This "L-shaped" or "bent" conformation, distinct from para-substituted analogues, allows for:

-

Solubility Enhancement: The basic piperidine nitrogen (

) ensures high aqueous solubility at physiological pH. -

Selectivity Tuning: The flexible ether linker allows the piperidine ring to adopt conformations that avoid steric clashes with gatekeeper residues (e.g., T790M in EGFR).

-

Synthetic Versatility: It acts as a precursor for fused bicyclic systems, specifically 3,4-dihydro-2H-1,4-benzoxazines .

Physicochemical & Structural Profile

| Property | Value / Description | Impact on Drug Design |

| Molecular Weight | 192.26 Da (Free base) | Fragment-like; allows ample room for elaboration (MW < 500 rule). |

| H-Bond Donors | 3 (Aniline | Critical for hinge binding (aniline) and solvent interaction (piperidine). |

| H-Bond Acceptors | 3 (Ether | Ether oxygen can act as a weak acceptor or conformational lock. |

| cLogP | ~1.2 (Estimated) | Low lipophilicity supports good ADME profiles. |

| pK_a (Piperidine) | ~10.8 | Protonated at pH 7.4; drives lysosomotropic trapping and solubility. |

| pK_a (Aniline) | ~4.0 | Neutral at pH 7.4; maintains nucleophilicity for hinge binding. |

| Topology | Ortho-substituted | Prefers a "twisted" conformation to minimize dipole repulsion between O and N. |

Synthetic Architectures

The synthesis of this scaffold must avoid oxidation of the aniline and ensure complete reduction of the nitro precursor. The industry-standard route utilizes Nucleophilic Aromatic Substitution (S_NAr) followed by Catalytic Hydrogenation .

Strategic Pathway: S_NAr & Reduction

This route is preferred over Mitsunobu coupling due to higher scalability and the avoidance of difficult-to-remove phosphine byproducts.

Figure 1: Synthetic workflow for the generation of the this compound core.

Experimental Protocols

Protocol A: Synthesis of tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate

-

Reagents: N-Boc-4-hydroxypiperidine (1.1 eq), 2-Fluoronitrobenzene (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), DMF (anhydrous).

-

Procedure:

-

Charge a flame-dried flask with N-Boc-4-hydroxypiperidine in anhydrous DMF (0.5 M concentration).

-

Cool to 0°C under

atmosphere. -

Add NaH portion-wise. Stir for 30 min at 0°C to form the alkoxide.

-

Add 2-Fluoronitrobenzene dropwise.

-

Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.

-

Purification: Wash organics with water and brine. Dry over

. Flash chromatography (Hexane/EtOAc) yields the yellow solid product.

-

Protocol B: Reduction to tert-butyl 4-(2-aminophenoxy)piperidine-1-carboxylate

-

Reagents: Nitro intermediate (from Step A), 10% Pd/C (10 wt%), Methanol.

-

Procedure:

-

Dissolve the nitro compound in Methanol (0.2 M).

-

Add Pd/C catalyst carefully (under

flow to avoid ignition). -

Purge with Hydrogen gas (

balloon or 1 atm). -

Stir vigorously at RT for 4–16 hours. The yellow solution will turn colorless.

-

Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.

-

Validation: NMR should show the disappearance of aromatic nitro-shifts and appearance of broad aniline

peak (~3.5–4.5 ppm). -

Storage: Store under Argon at -20°C. Anilines are oxidation-sensitive.

-

Medicinal Chemistry Applications

A. Kinase Inhibitor Design (c-Met, Trk, ALK)

The ortho-ether linkage is a privileged feature in inhibitors targeting c-Met and Trk kinases. The Pierre Fabre patent series (e.g., WO2015092610) highlights this scaffold's utility.

-

Mechanism: The aniline nitrogen serves as the attachment point for a heterocycle (e.g., pyrimidine, quinoline) that binds the hinge. The piperidine ring projects into the solvent channel, where the basic nitrogen can form salt bridges with residues like Asp or Glu on the kinase surface.

-

Advantage: The ether oxygen introduces a "kink" that positions the piperidine away from the ATP-binding floor, reducing steric clashes with the ribose-binding pocket.

B. Precursor to Benzoxazines

This scaffold is the direct linear precursor to 3,4-dihydro-2H-1,4-benzoxazines , a core found in various GPCR ligands and anticoagulants.

-

Cyclization: Reaction with 1,2-dibromoethane or chloroacetyl chloride (followed by reduction) cyclizes the aniline nitrogen onto the piperidine ring (if functionalized) or an external linker, locking the conformation.

C. Structure-Activity Relationship (SAR) Map

Figure 2: SAR interaction map highlighting the functional roles of the scaffold domains.

References

-

Pierre Fabre Medicament. (2015).[3] N-acylpiperidine ether tropomyosin-related kinase inhibitors. WO2015092610A1.

-

Aerie Pharmaceuticals, Inc. (2014). Enantiomerically pure aminoheteroaryl compounds as protein kinase inhibitors. US8785632B2.[4]

- BenchChem. (2025). Synthesis of 4-(Piperidin-4-yl)aniline and related scaffolds. (General reference for SNAr/Reduction protocols).

-

Chemical Book. (2025). Product entry: tert-Butyl 4-(2-aminophenoxy)piperidine-1-carboxylate (CAS 690632-14-5).

Sources

- 1. CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline - Google Patents [patents.google.com]

- 2. CN106432055A - Preparation method of niraparib intermediate 4-(piperidyl-3-yl)aniline - Google Patents [patents.google.com]

- 3. Synthesis and anticancer activities of ceritinib analogs modified in the terminal piperidine ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US8785632B2 - Enantiomerically pure aminoheteroaryl compounds as protein kinase inhibitors - Google Patents [patents.google.com]

Piperidinyl Ether Aniline: A Privileged Pharmacophore in Kinase Inhibitor Design

The following technical guide provides an in-depth analysis of the Piperidinyl Ether Aniline pharmacophore, a privileged structural motif in modern medicinal chemistry. This guide is designed for researchers and drug development professionals, focusing on the structural, synthetic, and pharmacological attributes of this scaffold, particularly in the context of kinase inhibitor optimization.

Executive Summary

The Piperidinyl Ether Aniline scaffold—specifically defined as 4-(piperidin-4-yloxy)aniline and its derivatives—represents a versatile bifunctional building block in drug discovery. Unlike its direct carbon-linked analog (found in drugs like Ceritinib ), the ether-linked variant introduces a critical oxygen spacer that alters the vector, flexibility, and electronic properties of the molecule.

This guide analyzes the pharmacophore’s utility in optimizing Absorption, Distribution, Metabolism, and Excretion (ADME) profiles, specifically targeting solubility and metabolic stability while maintaining high-affinity interactions within the ATP-binding pockets of kinases such as ALK , EGFR , and ROS1 .

Structural Analysis & Pharmacophore Dissection

The scaffold is composed of three distinct functional domains, each serving a specific role in ligand-target binding kinetics.

The Piperidine Tail (Solubilizing Motif)

-

Function: Acts as a solvent-exposed tail. The secondary amine (pKa ~9–10) is typically protonated at physiological pH, enhancing aqueous solubility—a critical parameter for lipophilic kinase inhibitors.

-

SAR Insight: Substitution on the piperidine nitrogen (e.g., N-methyl, N-isopropyl) modulates lipophilicity (LogD) and can reduce hERG channel affinity compared to unsubstituted analogs.

The Ether Linker (The "Kink")

-

Geometry: The C–O–C bond angle (~110°) introduces a "kink" distinct from the linear or twisted geometry of a direct C–C bond (biphenyl-like). This allows the piperidine ring to adopt a "bent" conformation relative to the aniline, potentially fitting into specific sub-pockets (e.g., the ribose pocket or solvent channel) that are inaccessible to rigid analogs.

-

Electronic Effect: The oxygen atom acts as a weak Hydrogen Bond Acceptor (HBA) and donates electron density into the aniline ring via resonance, increasing the nucleophilicity of the aniline nitrogen—crucial for subsequent coupling reactions during synthesis.

The Aniline Head (The Anchor)

-

Function: The primary amine serves as the attachment point to the core heterocycle (e.g., pyrimidine, quinazoline). In the final drug molecule, the aniline NH often forms a critical hydrogen bond with the kinase hinge region (e.g., Met793 in EGFR).

-

Substitution: The position of the ether linkage (typically para) ensures the solubilizing tail extends away from the steric bulk of the hinge, projecting into the solvent front.

Table 1: Physicochemical Comparison of Linker Motifs

| Feature | Ether Linker (-O-) | Direct Bond (-C-C-) | Amide Linker (-NHCO-) |

| Flexibility | Moderate (Rotatable) | Low (Rigid/Twisted) | Low (Planar) |

| Bond Angle | ~110° (Bent) | ~180° (Linear axis) | ~120° (Planar) |

| H-Bonding | Acceptor only | None | Donor & Acceptor |

| Metabolic Risk | O-dealkylation (CYP mediated) | Low | Hydrolysis (rare) |

| Solubility Impact | High (Polar) | Neutral | High (Polar) |

Synthetic Methodology

The synthesis of the 4-(piperidin-4-yloxy)aniline scaffold is a robust, self-validating protocol relying on Nucleophilic Aromatic Substitution (

Protocol: Synthesis of tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate

Objective: Synthesize the protected scaffold on a gram scale.

Reagents:

-

1-Boc-4-hydroxypiperidine (1.0 eq)

-

1-Fluoro-4-nitrobenzene (1.1 eq)

-

Sodium Hydride (60% in oil, 1.2 eq) or Potassium tert-butoxide (1.2 eq)

-

Solvent: Anhydrous DMF or THF[1]

-

Catalyst: 10% Pd/C (for reduction)

Step-by-Step Workflow:

-

Deprotonation: To a solution of 1-Boc-4-hydroxypiperidine in anhydrous DMF at 0°C, add NaH portion-wise. Stir for 30 min to generate the alkoxide. Checkpoint: Evolution of

gas ceases. - Coupling: Add 1-Fluoro-4-nitrobenzene dropwise. Warm to Room Temperature (RT) and stir for 4–6 hours.

-

Workup: Quench with ice water. The product often precipitates.[1] Filter and wash with water. If oil forms, extract with EtOAc.

-

Reduction: Dissolve the nitro intermediate in MeOH/THF (1:1). Add 10% Pd/C (10 wt%). Hydrogenate under

balloon (1 atm) for 2–12 hours.-

Alternative: Fe powder/

in EtOH/

-

-

Purification: Filter through Celite. Concentrate filtrate.[1] The resulting aniline is typically >95% pure and can be used directly or recrystallized from Ethanol.

Visualization of Synthetic Workflow

The following diagram outlines the logical flow and critical decision points in the synthesis.

Figure 1: Step-by-step synthetic pathway for the Piperidinyl Ether Aniline scaffold.

Medicinal Chemistry Applications & Case Studies

Kinase Inhibitor Optimization

The piperidinyl ether aniline motif is frequently employed to overcome resistance mechanisms in Tyrosine Kinase Inhibitors (TKIs).

-

Case Study: ALK Inhibitors (Ceritinib Analogs) While Ceritinib (LDK378) utilizes a piperidine directly attached to the phenyl ring, research into "Next-Generation" inhibitors often explores the ether linkage to modify the vector of the solubilizing group.

-

Mechanism:[1][2] The ether oxygen allows the piperidine to sit deeper in the solvent channel or interact with specific residues (e.g., Asp/Glu) via water-mediated bridges, potentially improving potency against resistant mutants (e.g., L1196M gatekeeper mutations).

-

Data: Analogs replacing the C-C bond with C-O-C often show improved microsomal stability due to the metabolic handle of the ether (O-dealkylation) being less prone to rapid oxidation compared to certain benzylic positions, although this is context-dependent.

-

Biological Signaling Context

The scaffold is primarily used to target intracellular kinase domains. The diagram below illustrates the interaction of a generic inhibitor containing this scaffold within the ATP-binding pocket.

Figure 2: Pharmacophore mapping of the scaffold within a kinase ATP-binding pocket.

References

-

BenchChem. "4-(Piperidin-4-yl)aniline | High-Purity Building Block." BenchChem Technical Data. Link

-

Marsilje, T. H., et al. "Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-[2-(isopropylsulfonyl)phenyl]pyrimidine-2,4-diamine (LDK378)." Journal of Medicinal Chemistry, 2013. Link

-

MedChemExpress. "4-(Piperidin-4-yloxy)aniline Synthesis and Intermediates." MCE Product Catalog. Link

-

Kim, Y., et al. "Replacing the terminal piperidine in ceritinib with aliphatic amines confers activities against crizotinib-resistant mutants including G1202R." Bioorganic & Medicinal Chemistry, 2019. Link

-

Sigma-Aldrich. "4-(Piperidin-4-yloxy)aniline CAS 54684-75-0." MilliporeSigma Product Detail. Link

Sources

An In-depth Technical Guide to 2-(Piperidin-4-yloxy)aniline: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 2-(piperidin-4-yloxy)aniline, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While not a widely commercialized compound, its unique structural combination of a piperidine ring and an aniline moiety, linked by an ether bridge, makes it a compelling scaffold for the development of novel therapeutic agents. This document outlines the fundamental molecular properties, a plausible synthetic route, methods for purification and characterization, and a discussion of its potential applications based on the known pharmacology of related structures.

Core Molecular Properties

Molecular Formula: C₁₁H₁₆N₂O

Molecular Weight: 192.26 g/mol

The structure of this compound features a piperidine ring connected via an ether linkage at its 4-position to the 2-position of an aniline ring. This arrangement provides a combination of a flexible, saturated heterocyclic amine and a rigid aromatic amine, offering multiple points for chemical modification and interaction with biological targets.

Table 1: Calculated Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₆N₂O |

| Molecular Weight | 192.26 g/mol |

| XLogP3 | 1.8 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 47.2 Ų |

Note: These properties are computationally derived and provide an estimation of the compound's characteristics.

Proposed Synthesis and Experimental Protocol

The synthesis of this compound can be logically approached through a multi-step process, beginning with commercially available starting materials. A common and effective strategy for forming the aryl ether bond is the Williamson ether synthesis, followed by the reduction of a nitro group to the desired aniline. The piperidine nitrogen is typically protected during the initial steps to prevent side reactions.

Diagram 1: Proposed Synthetic Workflow for this compound

Caption: A four-step synthetic route to this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of tert-Butyl 4-hydroxypiperidine-1-carboxylate

-

Dissolve 4-hydroxypiperidine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, for example, triethylamine or diisopropylethylamine, to the solution.

-

Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Work up the reaction by washing with aqueous solutions to remove impurities, followed by drying and concentration of the organic phase to yield the Boc-protected piperidine.

Step 2: Synthesis of tert-Butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate

-

In an inert atmosphere, dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate in a polar aprotic solvent like dimethylformamide (DMF) or THF.

-

Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to form the alkoxide.

-

After stirring for a short period, add 2-fluoronitrobenzene to the reaction mixture.

-

Heat the reaction to facilitate the nucleophilic aromatic substitution. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography.

Step 3: Synthesis of tert-Butyl 4-(2-aminophenoxy)piperidine-1-carboxylate

-

Dissolve the nitro compound from the previous step in a solvent such as methanol or ethanol.

-

Add a catalyst, typically palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously.

-

Monitor the reaction until the starting material is consumed.

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the amino compound.

Step 4: Synthesis of this compound (Deprotection)

-

Dissolve the Boc-protected amine in a solvent like DCM.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane, at 0 °C.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Concentrate the reaction mixture to remove the excess acid and solvent.

-

Neutralize the resulting salt with a base (e.g., saturated sodium bicarbonate solution) and extract the free amine into an organic solvent.

-

Dry and concentrate the organic extracts to yield the final product, this compound.

Purification and Structural Characterization

Purification of the final compound can be achieved through standard laboratory techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system. The identity and purity of this compound would be confirmed by a combination of spectroscopic methods.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the aniline ring, a broad singlet for the -NH₂ protons, and characteristic signals for the piperidine ring protons, including a multiplet for the proton at the 4-position. |

| ¹³C NMR | Resonances for the six aromatic carbons, with the carbon attached to the oxygen appearing at a characteristic downfield shift, and signals for the carbons of the piperidine ring. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (e.g., [M+H]⁺ at m/z 193.13). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C-N stretching, C-O-C stretching of the ether linkage, and aromatic C-H stretching. |

Potential Applications in Drug Discovery and Development

The piperidine moiety is a prevalent scaffold in a wide range of pharmaceuticals due to its ability to impart favorable physicochemical properties and to interact with various biological targets. The aniline portion of the molecule is also a common feature in many bioactive compounds. The combination of these two pharmacophores in this compound suggests several potential areas for therapeutic investigation.

-

Central Nervous System (CNS) Agents: The piperidine ring is a key component of many CNS-active drugs. The overall structure of this compound could serve as a starting point for the development of novel antipsychotics, antidepressants, or agents for neurodegenerative diseases.

-

Anti-inflammatory and Analgesic Agents: Aniline derivatives have been explored for their anti-inflammatory and analgesic properties. The incorporation of the piperidine group could modulate the activity and pharmacokinetic profile of such compounds.

-

Kinase Inhibitors: The aniline core is a common feature in many kinase inhibitors used in oncology. The piperidine moiety can be functionalized to target specific regions of the ATP-binding pocket of various kinases.

Conclusion

This compound represents a versatile and synthetically accessible scaffold for the development of novel small molecule therapeutics. This guide has provided its fundamental molecular properties, a detailed, plausible synthetic route, and an overview of its potential applications in drug discovery. The combination of the piperidine and aniline moieties offers a rich platform for further chemical exploration and biological evaluation in a variety of therapeutic areas. Researchers and drug development professionals are encouraged to consider this compound as a valuable building block in their quest for new and effective medicines.

References

Due to the novelty of the specific compound "this compound," the following references pertain to the synthesis and application of structurally related molecules and the general methodologies described in this guide.

- Williamson Ether Synthesis: For general principles and applications of the Williamson ether synthesis, refer to standard organic chemistry textbooks such as "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."

-

Boc Protection and Deprotection: Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

-

Reduction of Nitroarenes: For a review of methods for the reduction of nitroarenes to anilines, see: Blaser, H. U., Steiner, H., & Studer, M. (2009). Selective catalytic hydrogenation of functionalized nitroarenes: an update. Catalysis Science & Technology, 1(1), 7-19. [Link]

-

Piperidine in Medicinal Chemistry: A review on the importance of the piperidine scaffold in drug design: O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids: a kaleidoscope of structures and biological activities. Natural Product Reports, 17(5), 435-446. [Link]

Therapeutic Potential and Structural Versatility of Piperidine-Substituted Anilines

Executive Summary

The piperidine-substituted aniline scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophore for two distinct but high-impact therapeutic classes: potent opioid analgesics (e.g., fentanyl) and targeted kinase inhibitors (e.g., gilteritinib, ceritinib). This guide analyzes the structural versatility of this motif, detailing its role in modulating lipophilicity, receptor binding affinity, and metabolic stability. We provide a technical deep-dive into the synthesis, Structure-Activity Relationships (SAR), and safety liabilities—specifically hERG channel inhibition—associated with this chemical architecture.

Structural Classification & Pharmacophore Analysis

The "piperidine-substituted aniline" can be categorized into two primary distinct structural classes based on the connectivity between the piperidine ring and the aniline moiety.

Class A: N-(Piperidin-4-yl)anilines (The Opioid Core)

In this configuration, the aniline nitrogen is directly bonded to the C4 position of the piperidine ring.

-

Primary Application: Mu-opioid receptor (MOR) agonists.

-

Key Example: Fentanyl, Carfentanil.

-

Pharmacophore Function: The basic piperidine nitrogen mimics the tyramine nitrogen of endogenous enkephalins, while the aniline phenyl ring engages in

-stacking interactions within the receptor pocket.

Class B: (Piperidinyl)anilines (The Kinase Linker)

Here, the piperidine ring acts as a substituent (often via a linker or direct C-N bond) on the phenyl ring of the aniline.

-

Primary Application: Tyrosine Kinase Inhibitors (TKIs) for oncology.

-

Key Example: Gilteritinib (FLT3 inhibitor), Ceritinib (ALK inhibitor).

-

Pharmacophore Function: The piperidine moiety is often positioned to interact with the "solvent front" of the ATP-binding pocket, improving water solubility and pharmacokinetic (PK) properties of otherwise lipophilic kinase inhibitors.

Case Study I: The Opioid Scaffold (Class A)

The 4-anilinopiperidine core is the foundation of the fentanyl series. Its extreme potency and rapid onset are driven by high lipophilicity and a precise fit within the MOR transmembrane domain.

Structure-Activity Relationship (SAR)

The potency of Class A compounds is highly sensitive to substitutions at three key regions:

| Region | Modification | Effect on Potency/Activity |

| Piperidine N (R1) | Phenethyl (Ph-CH2-CH2-) | Optimal. 80-100x Morphine (Fentanyl). |

| Methyl | Reduced potency. | |

| Thienylethyl | High potency (Sufentanil). | |

| Aniline Nitrogen (R2) | Propionyl (-CO-Et) | Optimal. Essential for high affinity. |

| Acetyl | Reduced potency. | |

| Piperidine C4 (R3) | Carbomethoxy (-COOMe) | Ultra-high potency (Carfentanil, ~10,000x Morphine). |

| Methyl (C3 position) | Increases therapeutic index (Ohmefentanyl). |

Synthesis: The Janssen Route (Optimized)

The synthesis of the 4-anilinopiperidine core typically follows the "Janssen method," relying on a reductive amination sequence.

Regulatory Warning: N-phenylpiperidin-4-amine (4-AP) and 4-anilino-N-phenethylpiperidine (4-ANPP) are List I Chemicals (DEA) and international controlled precursors. The following workflow is for analytical and forensic reference.

Figure 1: The Janssen synthetic pathway for Class A scaffolds. Note the critical intermediate 4-ANPP.

Case Study II: Targeted Oncology (Class B)

In kinase inhibitors, the piperidine-substituted aniline motif is engineered to solve a common problem in drug discovery: solubility .

Mechanism of Action: The Solvent Front

Kinase inhibitors often bind in the deep, hydrophobic ATP pocket. To prevent the molecule from being too lipophilic (which leads to poor oral bioavailability), a "solubilizing tail" is added.

-

Gilteritinib (Xospata): Used for AML with FLT3 mutations.[1][2][3] The piperidine ring is attached to the aniline via a cyclic amine chain. This basic center is protonated at physiological pH, enhancing solubility without disrupting the binding of the aniline to the kinase hinge region.

-

Ceritinib (Zykadia): ALK inhibitor. The piperidine ring projects into the solvent channel, forming hydrogen bonds with water molecules and specific residues (e.g., Asp/Glu) at the pocket entrance.

Toxicology & Safety: The hERG Liability

A critical liability for piperidine-containing drugs is the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to fatal cardiac arrhythmias (Torsades de Pointes).

Mechanism of hERG Blockade

The hERG channel pore contains two aromatic residues (Tyr652 and Phe656).

-

Pharmacophore Overlap: The basic nitrogen of the piperidine (protonated at pH 7.4) forms a cation-

interaction with the aromatic face of Tyr652. -

Lipophilicity: The hydrophobic aniline tail engages in

-stacking with Phe656.

Mitigation Strategies

-

pKa Modulation: Lowering the basicity of the piperidine nitrogen (e.g., by adding adjacent electron-withdrawing groups like fluorine) reduces the strength of the cation-

interaction. -

Zwitterions: Introducing a carboxylic acid moiety to create a zwitterion can prevent hERG binding while maintaining target affinity.

Experimental Protocols

Protocol A: General Reductive Amination (Synthesis of Class A Scaffold)

Applicability: Synthesis of reference standards for 4-anilinopiperidine derivatives.

Reagents:

-

1-Boc-4-piperidone (1.0 eq)

-

Aniline derivative (1.1 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Acetic Acid (AcOH) (1.0 eq)

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

-

Imine Formation: In a round-bottom flask, dissolve 1-Boc-4-piperidone (10 mmol) and aniline (11 mmol) in DCM (50 mL). Add AcOH (10 mmol). Stir at room temperature for 2 hours under nitrogen atmosphere. Note: Monitoring by TLC should show consumption of ketone.

-

Reduction: Cool the solution to 0°C. Add STAB (15 mmol) portion-wise over 20 minutes. Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

-

Quench: Quench the reaction with saturated aqueous NaHCO3 (30 mL). Stir for 15 minutes until gas evolution ceases.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL). Combine organic extracts.

-

Purification: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude oil via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the N-Boc-4-anilinopiperidine.

-

Validation: Verify structure via 1H-NMR (diagnostic triplet for para-aniline proton) and LC-MS (M+1 peak).

Protocol B: hERG Fluorescence Polarization Assay (Safety Screening)

Applicability: Screening piperidine analogs for cardiotoxicity risk.

Principle: Competition binding assay using a fluorescent hERG ligand (e.g., E-4031 conjugated tracer).

Workflow:

-

Preparation: Prepare membrane fractions expressing hERG channels (HEK293 transfected cells).

-

Incubation:

-

Add 10 µL of test compound (serial dilutions in DMSO) to 384-well black plates.

-

Add 10 µL of fluorescent tracer (1 nM final concentration).

-

Add 20 µL of hERG membrane suspension.

-

-

Equilibrium: Incubate at room temperature for 2 hours in the dark.

-

Measurement: Read Fluorescence Polarization (FP) on a multi-mode plate reader (Ex: 530 nm, Em: 590 nm).

-

Analysis: Calculate IC50 by fitting data to a 4-parameter logistic equation. High polarization indicates tracer binding (no inhibition); low polarization indicates displacement by the test compound (hERG blockade).

References

-

Janssen, P. A. J. (1962). A Review of the Chemical Features Associated with Strong Morphine-Like Activity. British Journal of Anaesthesia. Link

-

Drug Enforcement Administration (DEA). (2020).[4] Designation of 4-Anilinopiperidine as a List I Chemical. Federal Register. Link

-

Mori, M., et al. (2017). Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia. Blood Cancer Journal. Link

-

Marsault, E., & Peterson, M. L. (2011). Medicinal chemistry principles in current strategies to overcome drug-induced hERG cardiotoxicity. Journal of Medicinal Chemistry. Link

-

Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry. Link

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Benzimidazole Scaffolds Using 2-(piperidin-4-yloxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to the synthesis of benzimidazole derivatives utilizing 2-(piperidin-4-yloxy)aniline as a key precursor. This document outlines the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for leveraging this versatile building block in medicinal chemistry and drug discovery. The benzimidazole moiety is a prominent pharmacophore, and its fusion with a piperidine ring via an ether linkage offers a unique topology for exploring new chemical space and developing novel therapeutic agents.[1][2]

Introduction: The Strategic Value of the this compound Scaffold

The benzimidazole ring system is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] The strategic incorporation of a piperidin-4-yloxy moiety onto an aniline precursor introduces several advantageous features for drug design:

-

Modulation of Physicochemical Properties: The piperidine ring can be readily functionalized to fine-tune solubility, lipophilicity, and metabolic stability.

-

Introduction of a Key Basic Center: The nitrogen atom in the piperidine ring provides a basic handle that can be crucial for target engagement and pharmacokinetic profiling.

-

Vectorial Exit Point for Further Derivatization: The piperidine nitrogen serves as a convenient point for introducing additional chemical diversity to explore structure-activity relationships (SAR).[4][5][6]

This guide focuses on the practical application of this compound as a substituted o-phenylenediamine surrogate for the construction of novel benzimidazole-containing compounds.

Mechanistic Insight: The Phillips-Ladenburg Condensation

The most direct and widely employed method for benzimidazole synthesis from o-phenylenediamines is the Phillips-Ladenburg condensation.[7][8] This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (such as an aldehyde followed by oxidation) under acidic conditions.

The generally accepted mechanism proceeds as follows:

-

Amide Formation: One of the amino groups of the o-phenylenediamine attacks the carbonyl carbon of the carboxylic acid (or a related electrophile) to form an initial amide intermediate.

-

Intramolecular Cyclization: The second amino group then attacks the carbonyl carbon of the newly formed amide in an intramolecular fashion.

-

Dehydration: The resulting tetrahedral intermediate undergoes dehydration to yield the final aromatic benzimidazole ring.

This robust reaction is amenable to a wide range of substrates, making it an ideal choice for the cyclization of this compound with various electrophilic partners.[8]

Figure 1: Phillips-Ladenburg Condensation Workflow.

Experimental Protocols

Synthesis of the Precursor: this compound

Before proceeding to the benzimidazole synthesis, the precursor this compound must be prepared. A common route involves the nucleophilic aromatic substitution of a suitable o-nitrohalobenzene with N-Boc-4-hydroxypiperidine, followed by reduction of the nitro group.

Protocol 3.1.1: Synthesis of tert-butyl 4-((2-nitrophenyl)oxy)piperidine-1-carboxylate

| Reagent/Solvent | Molar Eq. | MW | Amount |

| 1-fluoro-2-nitrobenzene | 1.0 | 141.10 | 1.41 g |

| N-Boc-4-hydroxypiperidine | 1.1 | 201.25 | 2.21 g |

| Potassium carbonate (K₂CO₃) | 2.0 | 138.21 | 2.76 g |

| Dimethylformamide (DMF) | - | - | 20 mL |

Procedure:

-

To a stirred solution of 1-fluoro-2-nitrobenzene (1.0 eq) and N-Boc-4-hydroxypiperidine (1.1 eq) in DMF, add potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into ice-cold water (100 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired product.

Protocol 3.1.2: Synthesis of this compound

| Reagent/Solvent | Molar Eq. | MW | Amount |

| tert-butyl 4-((2-nitrophenyl)oxy)piperidine-1-carboxylate | 1.0 | 322.38 | 3.22 g |

| Palladium on carbon (10% Pd/C) | 0.1 | - | 0.32 g |

| Methanol (MeOH) | - | - | 50 mL |

| Trifluoroacetic acid (TFA) | - | - | 10 mL |

| Dichloromethane (DCM) | - | - | 40 mL |

Procedure:

-

Dissolve the product from Protocol 3.1.1 (1.0 eq) in methanol.

-

Add 10% Pd/C catalyst and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

-

Stir vigorously until the reaction is complete (monitored by TLC, typically 4-6 hours).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

-

Dissolve the resulting crude amine in dichloromethane.

-

Add trifluoroacetic acid and stir at room temperature for 2-3 hours to remove the Boc protecting group.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and basify with a 1 M NaOH solution to pH > 10.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield this compound, which can be used in the next step without further purification.

Synthesis of 2-Substituted Benzimidazoles

The following protocols detail the synthesis of benzimidazoles from this compound using either a carboxylic acid or an aldehyde as the electrophilic partner.

Protocol 3.2.1: Condensation with a Carboxylic Acid (Phillips-Ladenburg Reaction)

This is a classic and reliable method for forming the benzimidazole ring.[7][8]

| Reagent/Solvent | Molar Eq. | Example |

| This compound | 1.0 | - |

| Carboxylic Acid (R-COOH) | 1.1 | Acetic Acid |

| Hydrochloric Acid (4M) | - | - |

| Water | - | - |

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 eq) in 4M hydrochloric acid.

-

Add the desired carboxylic acid (1.1 eq).

-

Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with a saturated solution of sodium bicarbonate or 10% sodium hydroxide until the pH is ~8-9.[9]

-

The crude product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the collected solid or the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the final 2-substituted-5-(piperidin-4-yloxy)-1H-benzimidazole.

Figure 2: Workflow for Protocol 3.2.1.

Protocol 3.2.2: Reductive Cyclization with an Aldehyde

This two-step, one-pot procedure involves the initial formation of a Schiff base, which then undergoes oxidative cyclization.[10][11]

| Reagent/Solvent | Molar Eq. | Example |

| This compound | 1.0 | - |

| Aldehyde (R-CHO) | 1.0 | Benzaldehyde |

| Oxidizing Agent | - | e.g., H₂O₂, Oxone® |

| Solvent | - | e.g., Acetonitrile, DMF |

Procedure:

-

Dissolve this compound (1.0 eq) and the aldehyde (1.0 eq) in a suitable solvent like acetonitrile or DMF.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base intermediate.

-

Add the oxidizing agent (e.g., H₂O₂[11] or Oxone®) portion-wise to the reaction mixture. An exothermic reaction may be observed.

-

Continue stirring at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Quench the reaction by adding a saturated solution of sodium thiosulfate (if H₂O₂ was used) or water.

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Characterization and Validation

The synthesized benzimidazole derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[6][12]

-

Mass Spectrometry (MS): To confirm the molecular weight of the target compound.[4][12]

-

Infrared (IR) Spectroscopy: To identify key functional groups.[12]

-

Melting Point: To assess the purity of solid compounds.[12]

Applications in Drug Discovery

The novel benzimidazoles synthesized from this compound are valuable scaffolds for various therapeutic areas. The piperidine moiety can be further derivatized to optimize activity and pharmacokinetic properties. For example, acylation, alkylation, or sulfonylation of the piperidine nitrogen can lead to the discovery of potent and selective inhibitors of kinases, G-protein coupled receptors, or other biological targets.[3][13] These compounds have shown potential as anti-inflammatory agents, antibacterial agents, and CNS-active molecules.[5][13][14]

References

-

Gholami, J., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Nanomaterials, 10(12), 2405. Available at: [Link]

-

Li, Q., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design, 86(4), 509-516. Available at: [Link]

-

CUTM Courseware. To synthesize Benzimidazole from o-phenylenediamine. Available at: [Link]

-

Sci-Hub. Discovery of Novel 2‐(piperidin‐4‐yl)‐1H‐benzo[d]imidazole Derivatives as Potential Anti‐Inflammatory Agents. Available at: [Link]

-

Dasgupta, H. R., et al. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water. Progress in Chemical and Biochemical Research, 4(1), 57-67. Available at: [Link]

-

Tiwari, A., Singh, A., & Tiwari, V. (2011). Synthesis of Aniline Substituted Benzimidazole Derivatives. Asian Journal of Chemistry, 23(6), 2823-2824. Available at: [Link]

-

AdiChemistry. PHILLIPS CONDENSATION REACTION | EXPLANATION. Available at: [Link]

-

Organic Chemistry Portal. Benzimidazole synthesis. Available at: [Link]

-

Patel, K. S., et al. (2025). Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-yl). World Scientific News, 205, 70-75. Available at: [Link]

-

Adaya, A. A., et al. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 28(13), 5084. Available at: [Link]

- Google Patents. 2- (piperidin-4-yl) -1H-benzimidazole compounds with antihistamine and antiallergic activity.

-

Pawar, S. R. (2018). Practical Experiment 1: Benzimidazole from orthophenylene diamine. Slideshare. Available at: [Link]

-

Uslaner, J. M., et al. (2013). Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists. ACS Chemical Neuroscience, 4(1), 115-133. Available at: [Link]

-

Molou, K. Y. G., et al. (2022). Synthetic of Benzimidazole analogs based on the O-phenylenediamine: A mini review. Acta Chimica et Pharmaceutica Indica, 12(3), 184. Available at: [Link]

-

Li, Q., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design, 86(4), 509-516. Available at: [Link]

-

Tiwari, A., Singh, A., & Tiwari, V. (2011). Synthesis of Aniline Substituted Benzimidazole Derivatives. ResearchGate. Available at: [Link]

-

Academia.edu. Various approaches for the synthesis of 4-(1H-benzo[d] imidazol-2-yl)aniline. Available at: [Link]

-

Sun, C., et al. (2014). 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities. Bioorganic & Medicinal Chemistry Letters, 24(15), 3329-3332. Available at: [Link]

-

Wang, Y., et al. (2023). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Biomolecules, 13(10), 1461. Available at: [Link]

-

Patel, V., et al. (2013). Synthesis and pharmacological evaluation of novel 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives as potential antimicrobial agents. Medicinal Chemistry Research, 22(12), 5988-5998. Available at: [Link]

-

ResearchGate. The Phillips–Ladenburg imidazole synthesis. Available at: [Link]

-

Sharma, A., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Journal of the Indian Chemical Society, 100(10), 101169. Available at: [Link]

-

Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. Available at: [Link]

-

Wang, Y., et al. (2023). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. PubMed. Available at: [Link]

Sources

- 1. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 3. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sci-Hub. Discovery of Novel 2‐(piperidin‐4‐yl)‐1H‐benzo[d]imidazole Derivatives as Potential Anti‐Inflammatory Agents / Chemical Biology & Drug Design, 2015 [sci-hub.box]

- 6. worldscientificnews.com [worldscientificnews.com]

- 7. adichemistry.com [adichemistry.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 10. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles [mdpi.com]

- 11. Benzimidazole synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Catalytic Hydrogenation Strategies for 2-(piperidin-4-yloxy)nitrobenzene

Introduction & Scope

The reduction of 2-(piperidin-4-yloxy)nitrobenzene to its corresponding aniline, 2-(piperidin-4-yloxy)aniline , is a critical transformation in the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors, most notably Ceritinib (LDK378) .[1]

This intermediate often exists in an N-protected form (e.g., tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate) to prevent side reactions involving the secondary amine.[1] The reduction of the nitro group requires high chemoselectivity to avoid hydrogenolysis of the ether linkage or saturation of the aromatic ring.

This guide details three validated protocols for this transformation, ranging from standard batch hydrogenation to continuous flow processing.

Chemical Transformation[1][2][3][4]

The core reaction involves the six-electron reduction of the nitro group (

Figure 1: General reaction scheme for the catalytic hydrogenation of the target nitroarene.

Mechanism & Critical Process Parameters (CPPs)

Understanding the mechanism is vital for troubleshooting incomplete conversions. The reaction follows the Haber-Lukashevich pathway , occurring on the surface of the heterogeneous catalyst.

Mechanistic Pathway[2][4][5][6]

Figure 2: Stepwise reduction pathway.[1] Accumulation of the Nitroso intermediate can lead to colored azoxy impurities if hydrogen pressure is insufficient.

Critical Process Parameters

| Parameter | Recommendation | Rationale |

| Catalyst Loading | 5–10 wt% (dry basis) | Sufficient active sites to prevent catalyst poisoning by the amine product.[1] |

| Solvent | Methanol or Ethanol | High solubility of nitro-substrate; protic solvents facilitate proton transfer steps.[1] |

| Pressure | 3–5 bar (45–75 psi) | Higher pressure minimizes the lifetime of the reactive nitroso intermediate, reducing side reactions. |

| Temperature | 25°C – 40°C | Elevated temp increases rate but >50°C risks ether cleavage or ring saturation.[1] |

Experimental Protocols

Method A: Batch Catalytic Hydrogenation (Standard)

Best for: Routine laboratory synthesis (1g – 50g scale).

Safety Note: Dry Pd/C is pyrophoric.[1] Always keep it wet with water or add it under an inert atmosphere (Argon/Nitrogen).[1]

-

Preparation:

-

In a hydrogenation pressure vessel (e.g., Parr shaker), dissolve 10.0 g of tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate in 100 mL of Methanol (HPLC grade).

-

Optional: If using the free amine, add 1.1 eq of HCl to form the salt, improving solubility and preventing catalyst poisoning by the secondary amine.

-

-

Catalyst Addition:

-

Under a gentle stream of Nitrogen, add 1.0 g of 10% Pd/C (50% water wet).

-

Note: The water content in the catalyst reduces fire risk and does not interfere with this reaction.

-

-

Hydrogenation:

-

Monitoring:

-

Work-up:

-

Filter the mixture through a Celite® pad to remove Pd/C. Do not let the filter cake dry out completely (fire hazard).

-

Wash the cake with 20 mL Methanol.

-

Concentrate the filtrate under reduced pressure to yield the off-white solid product.

-

Method B: Continuous Flow Hydrogenation

Best for: Scale-up, safety, and cleaner profiles.[1]

Equipment: H-Cube® or similar packed-bed reactor.

-

Solution Prep: Dissolve substrate (0.1 M) in Ethanol/THF (1:1). The THF helps if the substrate has solubility issues in pure ethanol.

-

Cartridge: Use a 10% Pd/C CatCart® (30mm or 70mm depending on scale).

-

Parameters:

-

Execution:

-

Advantage: The short residence time (<2 mins) prevents thermal degradation and the closed system eliminates H₂ gas handling risks.

Method C: Chemical Reduction (Fe/NH₄Cl)

Best for: Labs lacking hydrogenation equipment or if halogen substituents are present on the ring (to avoid dehalogenation).

-

Setup: 3-neck round bottom flask with reflux condenser and mechanical stirrer.

-

Reaction:

-

Suspend 5.0 g substrate in 50 mL Ethanol and 15 mL Water.

-

Add 2.5 g Ammonium Chloride (

) and 3.0 g Iron Powder (325 mesh).

-

-

Process:

-

Heat to reflux (approx 75°C) for 2 hours.

-

The grey iron powder will turn into a rusty brown sludge (

).

-

-

Work-up:

-

Filter hot through Celite to remove iron oxides.[1]

-

Basify filtrate with

if necessary, then extract with Ethyl Acetate.

-

Quality Control & Analytics

HPLC Method (Reverse Phase):

-

Column: C18 (e.g., Agilent Zorbax Eclipse, 3.5 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 10 mins.

-

Detection: UV 254 nm.[1]

-

Expected Result: Nitro starting material elutes later (more hydrophobic); Aniline product elutes earlier.[1]

NMR Validation (

-

Disappearance: Signals for the nitro-adjacent aromatic protons (typically shifted downfield ~7.8 ppm) will shift upfield.[1]

-

Appearance: Broad singlet for

usually appears around 4.5–5.0 ppm.[1]

Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Stalled Reaction (<90% Conv.) | Catalyst poisoning by amine.[1] | Add 1% Acetic Acid to the solvent to protonate the amine product as it forms. |

| Dehalogenation (if Cl/F present) | Pd/C is too active.[1] | Switch to Method C (Fe/NH₄Cl) or use Platinum on Carbon (Pt/C) sulfided.[1] |

| Unknown Impurity (M+16) | Hydroxylamine intermediate.[1][6] | Reaction stopped too early or H₂ pressure too low.[1] Increase pressure and time. |

| Ether Cleavage | Temperature too high / Acidic.[1] | Ensure Temp <40°C. Avoid strong mineral acids during hydrogenation.[1] |

References

-

Novartis AG. (2008).[1] Patent WO2008073687: Pyrimidine derivatives as ALK inhibitors.[1] (Describes the synthesis of LDK378 intermediates).

-

Common Organic Chemistry. (2023). Nitro Reduction: Common Conditions and Mechanisms.[7][8]

-

BenchChem. (2025).[1][9] A Comparative Guide to Nitro Group Reduction: Catalytic Hydrogenation vs. Metal/Acid Systems.

-

Vertex AI Search. (2025).[1] Synthesis of this compound hydrogenation. (Aggregated search results for protocol verification).

Sources

- 1. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Ceritinib intermediate and preparation method and application thereof - Patent CN-105646333-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Preparation method of crizotinib intermediate (S)-1-(2,6-dichloro-3-fluorophenyl) ethanol - Eureka | Patsnap [eureka.patsnap.com]

- 6. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(piperidin-4-yloxy)aniline

Case ID: PUR-2PIP-ANL-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Column Chromatography Purification of Polar Basic Amines

Executive Summary & Triage

User Query: "I am experiencing significant tailing, poor recovery, and co-elution during the purification of 2-(piperidin-4-yloxy)aniline using standard silica gel chromatography."

Diagnostic Analysis: The target compound, This compound , presents a classic "dual-threat" challenge in chromatography:

-

High Polarity/Basicity: The molecule contains a secondary aliphatic amine (piperidine, pKa ~11) and a primary aromatic amine (aniline, pKa ~4.6). The basic piperidine moiety interacts strongly with the acidic silanol groups (

) on standard silica gel, causing peak tailing and irreversible adsorption (low recovery). -

Oxidative Instability: The electron-rich aniline group is susceptible to oxidation, often observed as the compound turning brown/black on the column if the separation takes too long.

Immediate Recommendation: Do not use untreated silica with standard neutral solvents (e.g., Hexane/EtOAc). You must employ a Base-Modified Mobile Phase or switch to an Alternative Stationary Phase .

Method Development & Protocols

Protocol A: Base-Modified Normal Phase Silica (Standard)

Best for: Routine purification when C18 or Amine-silica is unavailable.

The Mechanism: Standard silica gel is slightly acidic (pH ~5). Basic amines protonate upon contact, forming ionic bonds with silanols. Adding a volatile base (Triethylamine or Ammonia) to the mobile phase saturates these silanol sites, allowing the amine product to elute freely as a free base.

Materials:

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Mobile Phase A: Dichloromethane (DCM).

-

Mobile Phase B: Methanol (MeOH) containing 1% (v/v) Triethylamine (TEA) OR 1% Ammonium Hydroxide (

).

Step-by-Step Workflow:

-

Column Pre-treatment (Critical):

-

Prepare a slurry of silica gel in 100% DCM containing 1% TEA .

-

Pour the column and flush with 2–3 column volumes (CV) of this solvent. This "deactivates" the silica before your sample ever touches it.

-

-

Sample Loading:

-

Preferred:Dry Loading .[1] Dissolve the crude material in a minimal amount of MeOH/DCM, add silica (ratio 1:2 sample:silica), and evaporate to dryness. Load the resulting powder on top of the packed column.

-

Reasoning: Liquid loading polar amines often leads to precipitation at the top of the column when the solvent mixes with the non-polar mobile phase.

-

-

Elution Gradient:

-

Start: 100% DCM (with 1% TEA).

-

Ramp: 0%

10% MeOH (with 1% TEA) in DCM over 10–15 CVs. -

Note: The compound typically elutes between 5–8% MeOH.

-

-

Detection:

-

UV at 254 nm (Strong aniline absorption).

-

Ninhydrin Stain (Turns red/purple upon heating due to the amine).

-

Protocol B: Reverse Phase (C18) Flash Chromatography

Best for: High purity requirements, scaling up, or if the compound degrades on silica.

The Mechanism: C18 silica is neutral and lacks the acidic silanols that cause tailing. The separation is driven by hydrophobicity, which is gentler on the aniline moiety.

Materials:

-

Stationary Phase: C18-bonded silica.

-

Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Bicarbonate for basic pH).

-

Mobile Phase B: Acetonitrile (ACN) or Methanol.

Workflow:

-

Gradient: 5% B

100% B. -

pH Control:

-

Acidic (Formic Acid): The amine will be protonated (salt form). It will elute earlier (more polar).

-

Basic (Ammonium Bicarbonate): The amine stays neutral. Better retention and peak shape for this specific compound.

-

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct purification pathway based on your specific lab constraints and compound behavior.

Caption: Decision tree for selecting the optimal stationary phase and mobile phase modifiers based on TLC behavior.

Troubleshooting Matrix

| Symptom | Probable Cause | Corrective Action |

| Broad, tailing peaks | Interaction between piperidine amine and acidic silanols. | Add Base: Add 1% Triethylamine (TEA) or 1% |

| Compound turns brown on column | Oxidation of the aniline moiety on the silica surface. | Speed & inertness: Run the column faster. Use Nitrogen pressure. Switch to C18 (neutral pH) or Alumina (Neutral/Basic) [3]. |

| Product "stuck" at baseline | Solvent system too non-polar; strong ionic binding. | Increase Polarity/Ionic Strength: Switch to DCM/MeOH/NH3 (90:9:1). If using C18, ensure pH is adjusted to keep amine neutral [1]. |

| Co-elution with impurities | Overloading or poor solubility. | Dry Load: Adsorb crude onto silica before loading. Do not load as a liquid concentrate if precipitation occurs [1]. |

| Two peaks for same compound | Partial protonation (Free base vs. Salt species). | Unified pH: Ensure the mobile phase is distinctly basic (TEA) or acidic (TFA) to force the compound into a single ionization state [4]. |

Frequently Asked Questions (FAQs)

Q1: Can I use Alumina instead of Silica? A: Yes. Neutral or Basic Alumina is often superior for sensitive amines because it is less acidic than silica. It reduces the need for aggressive amine modifiers like TEA. However, alumina has lower theoretical plate counts (resolution) than silica. Use Grade III (deactivated with water) if the compound is very unstable.

Q2: How do I remove the Triethylamine (TEA) after the column? A: TEA has a high boiling point (~89°C) and can be difficult to remove by rotovap alone.

-

Method 1: Azeotrope with heptane or toluene.

-

Method 2: Dissolve the product in DCM and wash with saturated Sodium Bicarbonate (

) or water (if product is not water-soluble). -

Method 3: Dry under high vacuum (< 1 mbar) with mild heating (40°C) for 12+ hours.

Q3: My product is an oil after the column. How do I get a solid? A: this compound derivatives are often oils or low-melting solids as free bases. To obtain a stable solid:

-

Dissolve the oil in minimal Ethanol or Diethyl Ether.

-

Add HCl (4M in Dioxane) dropwise.

-

The hydrochloride salt will precipitate. Filter and wash with ether. This stabilizes the aniline against oxidation.

Q4: Why does my TLC show a spot at the baseline even in 100% MeOH? A: This is likely the salt form of the amine interacting strongly with the binder on the TLC plate. Add 1-2 drops of Ammonium Hydroxide to your TLC developing chamber. This deprotonates the amine, allowing it to move up the plate.

References

-

Biotage Application Note. "Is there an easy way to purify organic amines?" Biotage Blog. Accessed 2024.

-

Sigma-Aldrich Technical Guide. "Column Cleaning and Regeneration for Ion Exchange and Silica." Sigma-Aldrich.

-

University of Rochester. "Chromatography: The Solid Phase - Choosing Media for Separation." Department of Chemistry.

-

ResearchGate Forum. "Piperidine derivatives - extra peak in pure compounds. Why and how to change it?" ResearchGate.[2][3] Accessed 2025.[4][5][6][7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 4-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]aniline | C15H25N3O | CID 61484780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(Piperidin-4-yl)aniline | C11H16N2 | CID 22047841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Efficient Removal of Palladium Impurities from Aniline Intermediates

Welcome to the technical support center for the purification of aniline intermediates. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve challenges associated with the removal of residual palladium catalysts from their reaction mixtures. Adherence to strict regulatory limits for elemental impurities is critical in pharmaceutical development, and this resource provides practical, evidence-based solutions to achieve these goals.[1][2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the palladium removal process in a question-and-answer format, providing not just solutions but the scientific rationale behind them.

Question 1: I've treated my aniline intermediate with a thiol-based scavenger, but the residual palladium level is still unacceptably high. What could be the issue?

Answer:

Several factors can contribute to the low efficiency of a palladium scavenger. Let's break down the potential causes and solutions:

-

Incorrect Scavenger Selection: The choice of scavenger is critical and depends on the palladium species present in your reaction mixture. Thiol-based scavengers are generally effective for Pd(II), while other types might be more suitable for Pd(0). It's also crucial that the scavenger is compatible with your solvent system. Some are designed for aqueous media, while others are for organic solvents.

-

Insufficient Scavenger Loading or Reaction Time: The amount of scavenger and the duration of the treatment are key parameters. For initial trials, using 3-5 equivalents of the scavenger relative to the palladium content is a good starting point.[3] The reaction mixture should be stirred for a sufficient time, typically ranging from a few hours to overnight.[3][4] Monitoring the progress of the scavenging process by analyzing samples at different time points can help optimize the reaction time.[5]

-

Sub-optimal Temperature: While many scavenging processes work well at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes accelerate the binding of palladium to the scavenger.[4] However, it's essential to first confirm the thermal stability of your aniline intermediate at the elevated temperature.

-

Mass Transfer Limitations: In heterogeneous scavenging systems (solid scavenger in a liquid solution), efficient mixing is crucial to ensure adequate contact between the scavenger and the palladium species. If you are using a magnetic stirrer, ensure the stirring is vigorous enough to keep the scavenger suspended. For larger scale operations, mechanical stirring is often more effective.

Question 2: After filtration, my solution still has a dark tint, and I suspect the presence of colloidal palladium. How can I remove these fine particles?

Answer:

Colloidal palladium consists of very fine, insoluble particles that can pass through standard filter media. Here are a few strategies to address this issue:

-

Use of a Finer Filter Medium: If you are using standard filter paper, switching to a finer porosity filter or a membrane filter (e.g., PTFE, 0.45 µm) can be effective.

-

Filtration through Celite®: A common and effective method is to filter the mixture through a pad of Celite®. The Celite® forms a fine filter bed that can trap colloidal particles. Ensure the Celite® pad is well-packed (typically 1-2 cm thick) and pre-wetted with the solvent before filtration.[2]

-

Flocculation: Adding a small amount of a flocculating agent can cause the colloidal particles to aggregate, forming larger particles that are easier to filter.

-

Adsorption onto Activated Carbon: Treating the solution with activated carbon can adsorb the colloidal palladium.[4] However, be aware that activated carbon can also adsorb your product, potentially reducing the yield.[6] A preliminary small-scale test is recommended to assess the potential for product loss.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about palladium removal from aniline intermediates.

What are the most common methods for removing palladium impurities?

The most widely used methods for removing palladium from organic synthesis products include:

-

Scavenging: This involves the use of solid-supported or soluble reagents (scavengers) that selectively bind to palladium. Common scavengers are based on silica, polystyrene, or activated carbon functionalized with groups that have a high affinity for palladium, such as thiols, thioureas, and amines.[4]

-

Activated Carbon Treatment: Activated carbon is a cost-effective adsorbent that can effectively remove palladium impurities.[6][7] Its high surface area and porous structure allow it to adsorb a wide range of substances, including palladium catalysts.[7]

-

Crystallization: In some cases, palladium impurities can be removed by crystallizing the desired aniline intermediate. However, it's also possible for the palladium to become concentrated within the crystal structure, so this method is not always effective.[1]

-

Chromatography: Column chromatography can be used to separate the aniline intermediate from the palladium catalyst. This method can be very effective but may be less practical for large-scale production.

-

Extraction: Liquid-liquid extraction can sometimes be employed to remove palladium, particularly if the palladium complex has a differential solubility in two immiscible solvents.

What are the regulatory limits for palladium in pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs)?

Regulatory agencies such as the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have established strict limits for elemental impurities in drug products.[1] For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day .[2] This translates to a concentration limit in the API that depends on the maximum daily dose of the drug. For example, for a drug with a maximum daily dose of 10 grams, the palladium limit would be 10 ppm.[8] For compounds intended for biological screening, a maximum level of 100 ppm is often suggested to avoid potential interference with assays.[9][10]

How do I choose the best palladium removal method for my specific aniline intermediate?